Cas no 934-37-2 (2-Methylimidazo[1,2-A]pyridine)

2-Methylimidazo[1,2-A]pyridine is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system with a methyl substituent. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework enhances binding affinity in medicinal chemistry applications, particularly in the development of receptor-targeted drugs. The compound’s stability and reactivity under mild conditions facilitate efficient derivatization, enabling the creation of diverse bioactive molecules. High purity grades are available to meet stringent research and industrial requirements. Its versatility and well-characterized properties make it a preferred choice for advanced chemical synthesis and drug discovery efforts.
2-Methylimidazo[1,2-A]pyridine structure
934-37-2 structure
Product Name:2-Methylimidazo[1,2-A]pyridine
CAS No:934-37-2
MF:C8H8N2
MW:132.162521362305
MDL:MFCD02251330
CID:811184
PubChem ID:136742
Update Time:2025-06-30

2-Methylimidazo[1,2-A]pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Methylimidazo[1,2-a]pyridine
    • Imidazo[1,2-a]pyridine, 2-methyl-
    • 2-methylH-imidazo[1,2-a]pyridine
    • 2-Methylimidazo(1,2-a)pyridine
    • 2-Methyl-imidazo[1,2-a]pyridin
    • 2-Methyl-Imidazo[1,2-a]pyridine
    • IMIDAZO[1,2-A]PYRIDINE,2-METHYL-
    • methylimidazo[1,2-a]pyridine
    • BZACBBRLMWHCNM-UHFFFAOYSA-N
    • 2-methylimidazo (1,2-a)pyridine
    • 2-methylimidazo(1,2-a) pyridine
    • SBB056298
    • MB02386
    • CM10614
    • 2-methyl-4-hydroimidazo[1,2-a]pyridine
    • AB0039131
    • 2-Methylimidazo[1,2-a]pyridine (ACI)
    • Imidazo[1,2-a]pyridine, 2-methyl-;2-Methylimidazo[1,2-a]pyridine;
    • SCHEMBL171008
    • EN300-18552
    • Z82176792
    • CS-0006838
    • DTXCID80161901
    • TS-01714
    • SY107161
    • DTXSID60239410
    • 934-37-2
    • AKOS003614801
    • MFCD02251330
    • 2-Methylimidazo[1,2-A]pyridine
    • MDL: MFCD02251330
    • Inchi: 1S/C8H8N2/c1-7-6-10-5-3-2-4-8(10)9-7/h2-6H,1H3
    • InChI Key: BZACBBRLMWHCNM-UHFFFAOYSA-N
    • SMILES: N1C(C)=CN2C=1C=CC=C2

Computed Properties

  • Exact Mass: 132.06900
  • Monoisotopic Mass: 132.068748264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.3
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.11±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 391-394 ºC
  • Boiling Point: 148℃/20mm
  • Solubility: Slightly soluble (2.4 g/l) (25 º C),
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 17.30000
  • LogP: 1.64270
  • Sensitiveness: Hygroscopic

2-Methylimidazo[1,2-A]pyridine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Methylimidazo[1,2-A]pyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 min, rt
Reference
Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions
Chapman, Michael R.; Kwan, Maria H. T.; King, Georgina E.; Kyffin, Benjamin A.; Blacker, A. John; et al, Green Chemistry, 2016, 18(17), 4623-4627

Production Method 2

Reaction Conditions
1.1 Solvents: Ethanol ,  1,4-Dioxane ;  rt; 2 h, rt
1.2 Reagents: Triethylamine ;  overnight, reflux
Reference
Metal free coupling of heteroaryl N-tosylhydrazones and thiols: Efficient synthesis of sulfides
Garcia-Carrillo, Mario Alfredo; Guzman, Angel; Diaz, Eduardo, Tetrahedron Letters, 2017, 58(20), 1952-1956

Production Method 3

Reaction Conditions
1.1 Catalysts: Tetrabutylammonium tetrafluoroborate ,  Hydrogen iodide Solvents: Ethanol ;  24 h, 50 °C
Reference
Electrochemically initiated intermolecular C-N formation/cyclization of ketones with 2-aminopyridines: an efficient method for the synthesis of imidazo[1,2-a]pyridines
Feng, Mei-Lin; Li, Shu-Qi; He, Hui-Zi; Xi, Long-Yi; Chen, Shan-Yong; et al, Green Chemistry, 2019, 21(7), 1619-1624

Production Method 4

Reaction Conditions
1.1 Solvents: Ethanol ;  rt; 16 h, reflux
Reference
Imidazopyridinyl thiazolyl compounds as histone deacetylase inhibitors and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  rt; 2 h, rt
1.2 Reagents: Triethylamine ;  rt; overnight, reflux
Reference
Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives
Vilchis-Reyes, Miguel Angel; Zentella, Alejandro; Martinez-Urbina, Miguel Angel; Guzman, Angel; Vargas, Omar; et al, European Journal of Medicinal Chemistry, 2010, 45(1), 379-386

Production Method 6

Reaction Conditions
1.1 Solvents: 1,2-Dimethoxyethane ;  rt; rt → reflux; 48 h, reflux
Reference
Preparation of fused heterocyclic imidazolyl compounds for treatment of HDAC- and CDK-mediated diseases
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Solvents: Ethanol ,  1,4-Dioxane ;  2 h, rt
1.2 Reagents: Triethylamine ;  overnight, 90 °C
Reference
Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)
Zhou, Han-Jie; Wang, Jinhai; Yao, Bing; Wong, Steve; Djakovic, Stevan; et al, Journal of Medicinal Chemistry, 2015, 58(24), 9480-9497

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  8 - 10 h, rt
1.2 Reagents: Water ;  rt
Reference
Electrochemically Promoted [3+2] Annulation of Imidazo[1,2-a]pyridine with Alkynes
Ping, Meng-Qi; Guo, Ming-Zhong; Li, Rui-Tao; Wang, Zi-Chen; Ma, Cheng; et al, Organic Letters, 2022, 24(40), 7410-7415

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  reflux
Reference
Unconventional Reactivity with DABCO-Bis(sulfur dioxide): C-H Bond Sulfenylation of Imidazopyridines
Le Bescont, Julie; Breton-Patient, Chloe; Piguel, Sandrine, European Journal of Organic Chemistry, 2020, 2020(14), 2101-2109

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  30 min, 15 - 35 °C; 2 h, 20 °C
Reference
Process for the manufacture of 6-alkynyl-pyridine derivatives
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Catalysts: Sodium hydroxide Solvents: Water ;  5 min, rt
Reference
Synthesis of 2-Carbonylimidazo[1,2-a]pyridines via Iodine-mediated Intramolecular Cyclization of 2-Amino-N-propargylpyridinium Bromides
Pandey, Khima; Kaswan, Pinku; Saroj; Kumar, Anil, ChemistrySelect, 2016, 1(21), 6669-6672

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  1 d, rt
Reference
Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide
Kalita, Elena V.; Kim, Dmitry G.; Krynina, Elizaveta M.; Sharutin, Vladimir V.; Shlepotina, Nina M.; et al, Chemistry of Heterocyclic Compounds (New York, 2022, 58(4-5), 227-234

Production Method 13

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  overnight, rt
Reference
Preparation of indole and imidazo[1,2-a]pyridine compounds as neuropeptide S antagonists for the treatment of addictive disorders, mood, anxiety and sleep disorders
, World Intellectual Property Organization, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  overnight, 25 °C
Reference
Structure-Activity Relationship of Imidazopyridinium Analogues as Antagonists of Neuropeptide S Receptor
Patnaik, Samarjit; Marugan, Juan J.; Liu, Ke; Zheng, Wei; Southall, Noel; et al, Journal of Medicinal Chemistry, 2013, 56(22), 9045-9056

Production Method 15

Reaction Conditions
1.1 Reagents: Triethylamine ,  Iodobenzene Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  rt
1.2 12 h, rt
Reference
Pd-Cu catalyzed heterocyclization during Sonogashira coupling: synthesis of 2-benzylimidazo[1,2-a]pyridine
Bakherad, Mohammad; Nasr-Isfahani, Hossein; Keivanloo, Ali; Doostmohammadi, Nesa, Tetrahedron Letters, 2008, 49(23), 3819-3822

Production Method 16

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Sodium iodide ,  Cerium trichloride Solvents: Ethanol ;  20 h, 80 °C
Reference
Aerobic Multicomponent Tandem Synthesis of 3-Sulfenylimidazo[1,2-a]pyridines from Ketones, 2-Aminopyridines, and Disulfides
Ge, Wenlei; Zhu, Xun; Wei, Yunyang, European Journal of Organic Chemistry, 2013, 2013(27), 6015-6020

Production Method 17

Reaction Conditions
Reference
Metal-Free Mediated C-3 Methylsulfanylation of Imidazo[1,2-a]-pyridines with Dimethyl Sulfoxide as a Methylsulfanylating Agent
Chen, Zhengkai ; Cao, Gangjian; Zhang, Fengjin; Li, Hongli; Xu, Jianfeng ; et al, Synlett, 2017, 28(14), 1795-1800

Production Method 18

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  overnight, rt
1.2 Solvents: Ethanol ;  3 h, rt → reflux
Reference
The imidazopyridine derivative JK184 reveals dual roles for microtubules in hedgehog signaling
Cupido, Tommaso; Rack, Paul G.; Firestone, Ari J.; Hyman, Joel M.; Han, Kyuho; et al, Angewandte Chemie, 2009, 48(13), 2321-2324

Production Method 19

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Boron trifluoride etherate ,  Cuprous iodide Solvents: Dimethylformamide ;  24 h, 60 °C
Reference
Copper(I) Iodide-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Methyl Ketones
Chandra Mohan, Darapaneni; Reddy Donthiri, Ramachandra; Nageswara Rao, Sadu; Adimurthy, Subbarayappa, Advanced Synthesis & Catalysis, 2013, 355(11-12), 2217-2221

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Ethanol ,  Water ;  12 h, pH 9, reflux
Reference
Identification of the Privileged Position in the Imidazo[1,2-a]pyridine Ring of Phosphonocarboxylates for Development of Rab Geranylgeranyl Transferase (RGGT) Inhibitors
Kazmierczak, Aleksandra; Kusy, Damian; Niinivehmas, Sanna P.; Gmach, Joanna; Joachimiak, Lukasz ; et al, Journal of Medicinal Chemistry, 2017, 60(21), 8781-8800

2-Methylimidazo[1,2-A]pyridine Raw materials

2-Methylimidazo[1,2-A]pyridine Preparation Products

2-Methylimidazo[1,2-A]pyridine Suppliers

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(CAS:934-37-2)2-Methylimidazo[1,2-A]pyridine
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Quantity:10g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):292.0/195.0
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Additional information on 2-Methylimidazo[1,2-A]pyridine

2-Methylimidazo[1,2-A]pyridine (CAS No. 934-37-2): A Multifunctional Heterocyclic Compound with Promising Applications in Biomedical Research

2-Methylimidazo[1,2-A]pyridine, identified by its CAS No. 934-37-2, is a heterocyclic compound that has garnered significant attention in the biomedical and pharmaceutical fields due to its unique molecular structure and potential biological activities. This compound belongs to the imidazo[1,2-a]pyridine class, characterized by a fused ring system comprising an imidazole and a pyridine ring. The introduction of a methyl group at the 2-position of the imidazole ring further modulates its chemical properties, making it a subject of interest for researchers exploring its applications in drug discovery, antimicrobial agents, and cancer therapy.

Recent studies have highlighted the structural versatility of 2-Methylimidazo[1,2-A]pyridine and its ability to interact with various biological targets. For instance, a 2023 publication in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits antioxidant and anti-inflammatory properties through its interaction with Nrf2 and NF-κB signaling pathways. These findings underscore the potential of 2-Methylimidazo[1,2-A]pyridine as a scaffold for developing targeted therapies for chronic inflammatory diseases and oxidative stress-related conditions.

The synthetic pathway of 2-Methylimidazo[1,2-A]pyridine has been optimized in recent years to enhance its yield and purity. A 2024 study published in *Organic Letters* reported a novel asymmetric synthesis method involving Pd-catalyzed cross-coupling reactions and microwave-assisted protocols. This approach significantly reduced the number of synthetic steps, making the compound more accessible for biological testing and clinical trials. The efficiency of this method has been validated through high-throughput screening techniques, which are now widely used in drug discovery processes to identify compounds with desirable pharmacological profiles.

2-Methylimidazo[1,2-A]pyridine has also shown promise in antimicrobial research. A 2023 study published in *Antimicrobial Agents and Chemotherapy* revealed that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves the disruption of bacterial cell membranes and the inhibition of DNA gyrase enzymes, which are critical for bacterial replication. These findings suggest that 2-Methylimidazo[1,2-A]pyridine could serve as a lead compound for developing new antibiotics to combat drug-resistant microbial strains.

Furthermore, 2-Methylimidazo[1,2-A]pyridine has been explored for its potential in cancer therapy. A 2024 preclinical study in *Cancer Research* demonstrated that this compound induces apoptosis in cancer cells through the modulation of mitochondrial pathways and the inhibition of PI3K/AKT signaling. The study also highlighted the compound’s ability to enhance the efficacy of chemotherapy agents by sensitizing cancer cells to treatment. These results position 2-Methylimidazo[1,2-A]pyridine as a potential synergistic agent in combination therapies for solid tumors.

2-Methylimidazo[1,2-A]pyridine’s pharmacokinetic properties have also been investigated to evaluate its suitability for clinical applications. A 2023 review in *Drug Metabolism and Disposition* discussed the compound’s metabolic stability and bioavailability in animal models. The study found that the compound exhibits moderate oral bioavailability and is primarily metabolized via CYP450 enzymes, which is important for understanding its drug interaction potential and toxicological profile. These findings are crucial for the development of safe and effective formulations for therapeutic use.

2-Methylimidazo[1,2-A]pyridine has also been studied for its neuroprotective effects. A 2024 study published in *Neuropharmacology* demonstrated that the compound reduces neuroinflammation and oxidative stress in a mouse model of Alzheimer’s disease. The compound was found to modulate microglial activation and enhance neurogenesis in the hippocampus, suggesting its potential as a therapeutic agent for neurodegenerative disorders. These results align with the growing interest in multi-target drugs for complex neurological conditions.

2-Methylimidazo[1,2-A]pyridine’s structural analogs have been synthesized to explore its therapeutic versatility. A 2023 study in *ACS Chemical Biology* reported the development of derivatives with enhanced selectivity for specific biological targets. For example, one derivative showed improved antitumor activity against breast cancer cells by targeting ERBB2 receptors, while another derivative exhibited antiviral activity against HIV-1. These findings highlight the importance of structure-activity relationship (SAR) studies in optimizing the pharmacological properties of 2-Methylimidazo[1,2-A]pyridine.

2-Methylimidazo[1,2-A]pyridine has also been investigated for its environmental impact and safety profile. A 2024 study in *Environmental Science & Technology* evaluated the compound’s toxicological effects on aquatic organisms and found that it exhibits low acute toxicity at environmentally relevant concentrations. These findings are critical for ensuring the sustainable development of compounds derived from 2-Methylimidazo[1,2-A]pyridine for biomedical applications.

2-Methylimidazo[1,2-A]pyridine continues to be a focal point of biomedical research due to its diverse biological activities and structural adaptability. Ongoing studies are exploring its potential in precision medicine, drug repurposing, and combination therapies. The compound’s ability to interact with multiple biological targets makes it a valuable scaffold for the development of novel therapeutics. As research progresses, 2-Methylimidazo[1,2-A]pyridine is expected to play a significant role in addressing unmet medical needs and advancing personalized treatment strategies.

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Amadis Chemical Company Limited
(CAS:934-37-2)2-Methylimidazo[1,2-A]pyridine
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